2-(2,3-Dichlorophenoxymethyl)phenylmagnesium bromide
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Overview
Description
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(2,3-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of dry THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Dry THF is typically used to maintain the stability of the Grignard reagent.
Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed in cross-coupling reactions.
Scientific Research Applications
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is widely used in scientific research for various applications:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom coordinates with the oxygen atoms in the solvent, stabilizing the reactive intermediate and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.
2-(2’-Fluorobenzyloxy)phenylmagnesium Bromide: A related compound with a fluorine substituent.
Uniqueness
2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such selectivity is desired .
Properties
Molecular Formula |
C13H9BrCl2MgO |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,2-dichloro-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
AXNVEMFSOUFWDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)COC2=C(C(=CC=C2)Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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